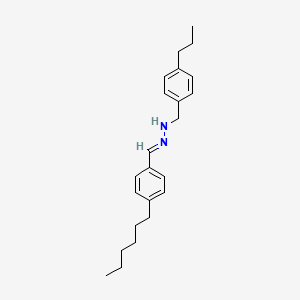
Benzaldehyde, 4-hexyl-, ((4-propylphenyl)methylene)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 4-hexyl-, ((4-propylphenyl)methylene)hydrazone is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-hexyl-, ((4-propylphenyl)methylene)hydrazone typically involves the reaction of 4-hexylbenzaldehyde with 4-propylphenylhydrazine under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired hydrazone product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Benzaldehyde, 4-hexyl-, ((4-propylphenyl)methylene)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone to the corresponding amine.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzaldehyde, 4-hexyl-, ((4-propylphenyl)methylene)hydrazone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 4-hexyl-, ((4-propylphenyl)methylene)hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can act as a nucleophile, participating in reactions that modify biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde, 4-hydroxy-: Similar structure but with a hydroxyl group instead of a hexyl group.
4-Propylbenzaldehyde: Similar structure but lacks the hydrazone group.
Uniqueness
Benzaldehyde, 4-hexyl-, ((4-propylphenyl)methylene)hydrazone is unique due to its specific hydrazone functional group, which imparts distinct chemical reactivity and potential biological activity. The presence of both hexyl and propyl groups further enhances its versatility in various applications.
Propiedades
Número CAS |
71977-49-6 |
|---|---|
Fórmula molecular |
C23H32N2 |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
N-[(E)-(4-hexylphenyl)methylideneamino]-1-(4-propylphenyl)methanamine |
InChI |
InChI=1S/C23H32N2/c1-3-5-6-7-9-21-12-16-23(17-13-21)19-25-24-18-22-14-10-20(8-4-2)11-15-22/h10-17,19,24H,3-9,18H2,1-2H3/b25-19+ |
Clave InChI |
UBTPJTKWTGNNQV-NCELDCMTSA-N |
SMILES isomérico |
CCCCCCC1=CC=C(C=C1)/C=N/NCC2=CC=C(C=C2)CCC |
SMILES canónico |
CCCCCCC1=CC=C(C=C1)C=NNCC2=CC=C(C=C2)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


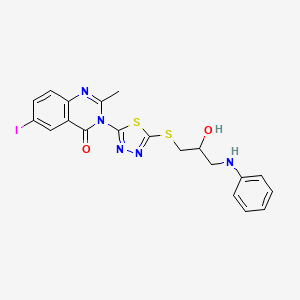

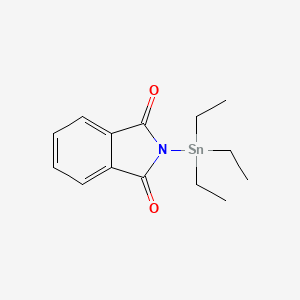
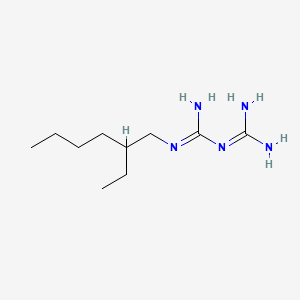


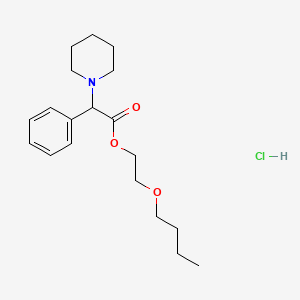
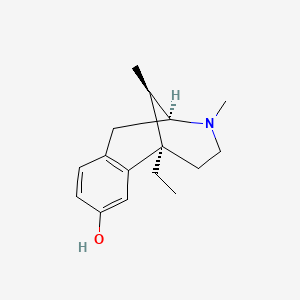

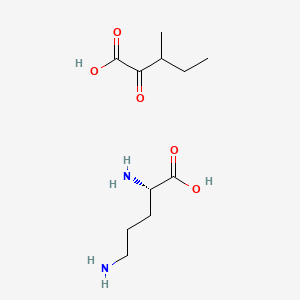

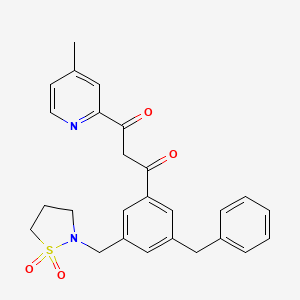
![5-bromo-1-[(4R,6S)-6-(fluoromethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B12721273.png)

